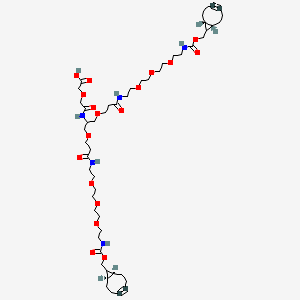
Acid-PEG1-bis-PEG3-BCN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid-PEG1-bis-PEG3-BCN is a specialized chemical compound used primarily as a click linker for bio-conjugation. It contains a terminal carboxylic acid group and two BCN (bicyclo[6.1.0]nonyne) groups linked through a linear PEG (polyethylene glycol) chain. This compound is known for its high specificity and efficiency in bio-conjugation reactions, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG1-bis-PEG3-BCN involves multiple steps, starting with the preparation of the PEG chain and subsequent attachment of the BCN groups. The PEG chain is typically synthesized through polymerization reactions, followed by functionalization with carboxylic acid and BCN groups. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The reactions are carried out under controlled temperatures, usually at -20°C for storage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk polymerization and functionalization, with stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and reactivity .
化学反応の分析
Types of Reactions
Acid-PEG1-bis-PEG3-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a click chemistry reaction that occurs between the BCN groups and azide-containing molecules. The reaction is highly specific and efficient, occurring under mild conditions without the need for a catalyst .
Common Reagents and Conditions
The common reagents used in reactions with this compound include azide-containing molecules. The reactions are typically carried out in aqueous buffers or organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. The conditions are mild, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound are bio-conjugates, where the BCN groups have reacted with azide groups to form stable triazole linkages. These bio-conjugates are used in various applications, including drug delivery and diagnostic imaging .
科学的研究の応用
Acid-PEG1-bis-PEG3-BCN has a wide range of scientific research applications:
Chemistry: Used as a click linker in the synthesis of complex molecules and polymers.
Biology: Employed in bio-conjugation reactions to label biomolecules such as proteins, nucleic acids, and lipids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of diagnostic imaging agents and therapeutic compounds .
作用機序
The mechanism of action of Acid-PEG1-bis-PEG3-BCN involves its role as a click linker in SPAAC reactions. The BCN groups react with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, occurring under mild conditions without the need for a catalyst. The PEG chain provides flexibility and solubility, reducing steric hindrance and enhancing the overall efficiency of the reaction .
類似化合物との比較
Similar Compounds
Acid-PEG2-bis-PEG4-BCN: Similar in structure but with longer PEG chains, providing different solubility and flexibility properties.
Acid-PEG1-bis-PEG3-DBCO: Contains DBCO (dibenzocyclooctyne) groups instead of BCN, offering different reactivity and specificity.
Acid-PEG1-bis-PEG3-TCO: Contains TCO (trans-cyclooctene) groups, used in different bio-conjugation reactions
Uniqueness
Acid-PEG1-bis-PEG3-BCN is unique due to its high specificity and efficiency in SPAAC reactions, its biocompatibility, and its ability to form stable bio-conjugates under mild conditions. The PEG chain provides additional benefits such as reduced aggregation and enhanced solubility, making it a versatile and valuable compound in various scientific research applications .
特性
分子式 |
C51H81N5O18 |
|---|---|
分子量 |
1052.2 g/mol |
IUPAC名 |
2-[2-[1,3-bis[3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C51H81N5O18/c57-46(52-15-21-64-25-29-68-31-27-66-23-17-54-50(62)73-35-44-40-9-5-1-2-6-10-41(40)44)13-19-70-33-39(56-48(59)37-72-38-49(60)61)34-71-20-14-47(58)53-16-22-65-26-30-69-32-28-67-24-18-55-51(63)74-36-45-42-11-7-3-4-8-12-43(42)45/h39-45H,5-38H2,(H,52,57)(H,53,58)(H,54,62)(H,55,63)(H,56,59)(H,60,61)/t39?,40-,41+,42-,43+,44?,45? |
InChIキー |
GUNWFXDIBGHKDR-RQOJCTGOSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1 |
正規SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron](/img/structure/B15073291.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
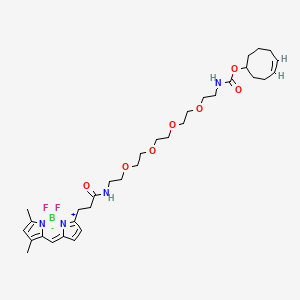
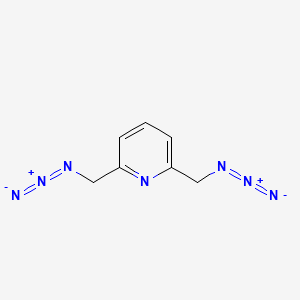
![(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15073309.png)
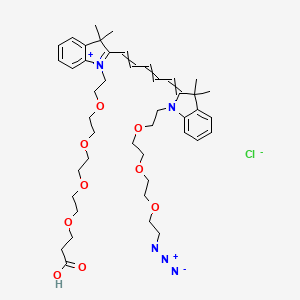
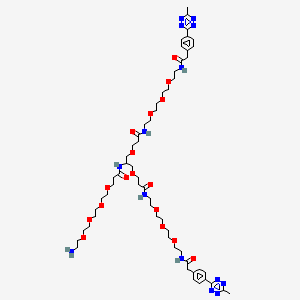
![[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B15073326.png)
![(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B15073328.png)
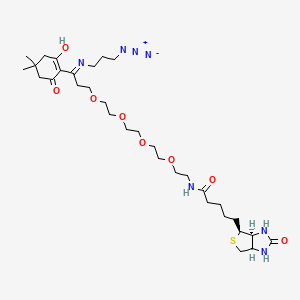
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B15073340.png)
